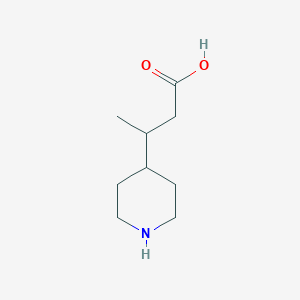

3-(Piperidin-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Piperidin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)butanoic acid consists of a piperidine ring attached to a butanoic acid group . The molecular weight of this compound is 171.24 .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Piperidin-4-yl)butanoic acid are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions. For instance, esters of 3-oxocarboxylic acid can undergo dehydration in an acidic environment to form tetrahydropyridine .Scientific Research Applications

Role in Drug Design

Piperidines, including “3-(Piperidin-4-yl)butanoic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

“3-(Piperidin-4-yl)butanoic acid” can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives, including “3-(Piperidin-4-yl)butanoic acid”, have been found to exhibit a wide range of biological and pharmacological activities . These include anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Role in Organic Chemistry

“3-(Piperidin-4-yl)butanoic acid” can be used as a reactant in various organic chemistry reactions . For example, it can be used in reactions between Weinreb amides and 2-magnesiated oxazoles .

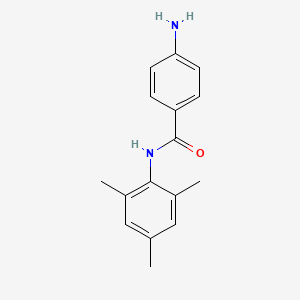

Synthesis of NAmPRTase Inhibitors

“3-(Piperidin-4-yl)butanoic acid” can be used in the synthesis of NAmPRTase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .

Synthesis of FK866 Analogs

“3-(Piperidin-4-yl)butanoic acid” can also be used in the synthesis of FK866 analogs . These analogs can inhibit NAD salvage, which is a potential therapeutic strategy for treating cancer .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into piperidine derivatives like 3-(Piperidin-4-yl)butanoic acid is likely to continue to be a significant area of focus in the future.

Mechanism of Action

Target of Action

3-(Piperidin-4-yl)butanoic acid, also known as 4-Piperidine butyric acid, is primarily involved in the synthesis of FK866 , an inhibitor of NAD biosynthesis . The primary target of this compound is the NAD biosynthesis pathway .

Mode of Action

It is known to participate in the synthesis of fk866 , which inhibits NAD biosynthesis . This suggests that the compound may interact with its targets to disrupt or alter the normal functioning of the NAD biosynthesis pathway.

Biochemical Pathways

The compound is involved in the NAD biosynthesis pathway . NAD (Nicotinamide adenine dinucleotide) is a crucial coenzyme in various biological processes, including metabolism, cell signaling, DNA repair, and gene expression. By inhibiting NAD biosynthesis, the compound can affect these processes and their downstream effects.

Result of Action

The molecular and cellular effects of 3-(Piperidin-4-yl)butanoic acid’s action are likely related to its role in inhibiting NAD biosynthesis . By inhibiting this pathway, the compound can potentially disrupt various biological processes that depend on NAD, leading to various cellular effects.

properties

IUPAC Name |

3-piperidin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZSCISJMQRGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600916 |

Source

|

| Record name | 3-(Piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)butanoic acid | |

CAS RN |

103039-96-9 |

Source

|

| Record name | 3-(Piperidin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)